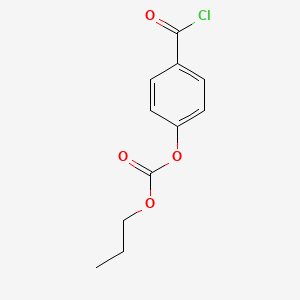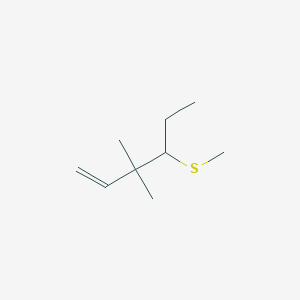
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene is an organic compound with the molecular formula C9H18S It is a branched alkene with a methylsulfanyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the compound can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene involves its interaction with various molecular targets. The double bond and methylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-4-(methylsulfinyl)hex-1-ene: Contains a sulfoxide group instead of a methylsulfanyl group, leading to different reactivity and applications.
3,3-Dimethyl-4-(methylsulfonyl)hex-1-ene: Contains a sulfone group, which is more oxidized and has different chemical properties.
Uniqueness
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
57121-78-5 |
|---|---|
Molekularformel |
C9H18S |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
3,3-dimethyl-4-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C9H18S/c1-6-8(10-5)9(3,4)7-2/h7-8H,2,6H2,1,3-5H3 |
InChI-Schlüssel |
PVFCWOLXRNLOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)C=C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
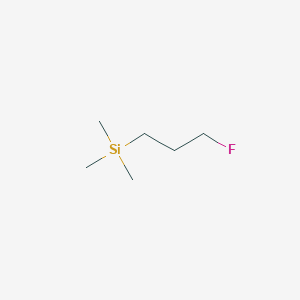
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
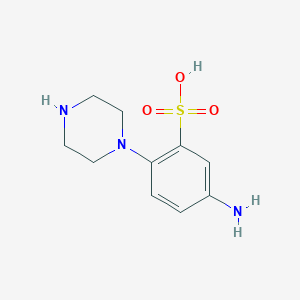
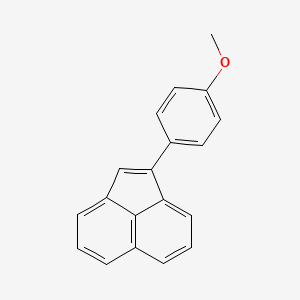
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
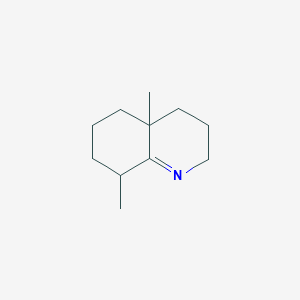
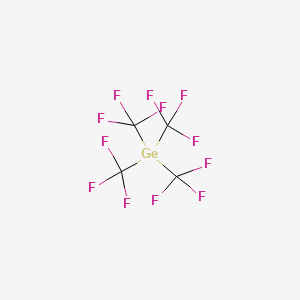
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
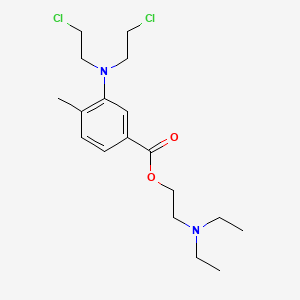
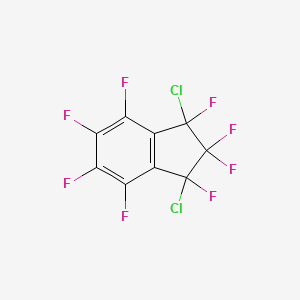
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
